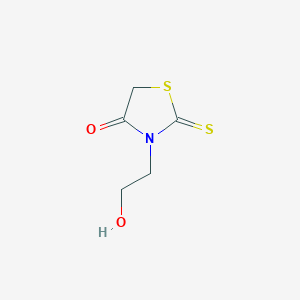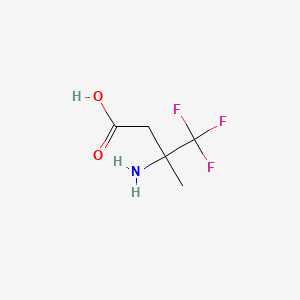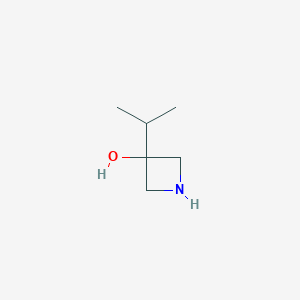
Propanamide, 2-(dimethylamino)-2-methyl-
Vue d'ensemble
Description
Propanamide, 2-(dimethylamino)-2-methyl- is an organic compound with the molecular formula C6H14N2O It is a derivative of alaninamide, characterized by the presence of two methyl groups attached to the nitrogen atoms and an additional methyl group on the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-(dimethylamino)-2-methyl- typically involves the reaction of alaninamide with methylating agents. One common method is the reaction of alaninamide with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield Propanamide, 2-(dimethylamino)-2-methyl-.
Industrial Production Methods: Industrial production of Propanamide, 2-(dimethylamino)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanamide, 2-(dimethylamino)-2-methyl-.
Analyse Des Réactions Chimiques
Types of Reactions: Propanamide, 2-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Propanamide, 2-(dimethylamino)-2-methyl- can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are performed under mild to moderate conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Propanamide, 2-(dimethylamino)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanamide, 2-(dimethylamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as biochemical reactions or therapeutic effects.
Comparaison Avec Des Composés Similaires
- N~1~,N~1~,2-Trimethylalaninamide
- N~1~,N~3~-Dimethyl-beta-alaninamide
- N~1~-Phenyl-beta-alaninamide
Comparison: Propanamide, 2-(dimethylamino)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in oxidation, reduction, and substitution reactions, as well as varying interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
41805-71-4 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,5(7)9)8(3)4/h1-4H3,(H2,7,9) |
Clé InChI |
OPSUSMMZNXNXKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)



![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)









